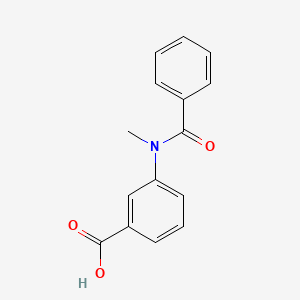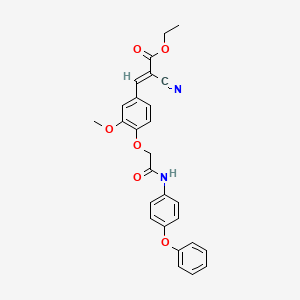
Ethyl 2-cyano-3-(3-methoxy-4-(2-oxo-2-((4-phenoxyphenyl)amino)ethoxy)phenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-(3-methoxy-4-(2-oxo-2-((4-phenoxyphenyl)amino)ethoxy)phenyl)acrylate is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a methoxy group, and a phenyl ring, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(3-methoxy-4-(2-oxo-2-((4-phenoxyphenyl)amino)ethoxy)phenyl)acrylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl cyanoacetate with appropriate phenyl derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-3-(3-methoxy-4-(2-oxo-2-((4-phenoxyphenyl)amino)ethoxy)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to amines.
Substitution: The methoxy and phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.
Applications De Recherche Scientifique
Ethyl 2-cyano-3-(3-methoxy-4-(2-oxo-2-((4-phenoxyphenyl)amino)ethoxy)phenyl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-cyano-3-(3-methoxy-4-(2-oxo-2-((4-phenoxyphenyl)amino)ethoxy)phenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyanoacetate: A simpler analog used in similar synthetic applications.
Phenoxyphenyl derivatives: Compounds with similar structural features and applications.
Uniqueness
This detailed overview highlights the significance and versatility of Ethyl 2-cyano-3-(3-methoxy-4-(2-oxo-2-((4-phenoxyphenyl)amino)ethoxy)phenyl)acrylate in various scientific domains
Propriétés
Formule moléculaire |
C27H24N2O6 |
|---|---|
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
ethyl (E)-2-cyano-3-[3-methoxy-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]phenyl]prop-2-enoate |
InChI |
InChI=1S/C27H24N2O6/c1-3-33-27(31)20(17-28)15-19-9-14-24(25(16-19)32-2)34-18-26(30)29-21-10-12-23(13-11-21)35-22-7-5-4-6-8-22/h4-16H,3,18H2,1-2H3,(H,29,30)/b20-15+ |
Clé InChI |
JTFAGYIAWPXWLT-HMMYKYKNSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)OC)/C#N |
SMILES canonique |
CCOC(=O)C(=CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (S)-3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12996290.png)
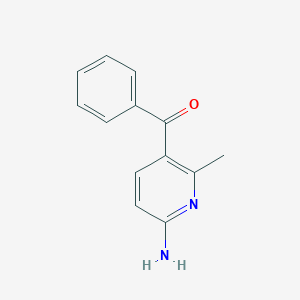
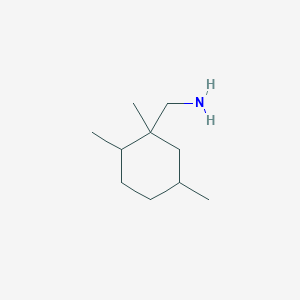
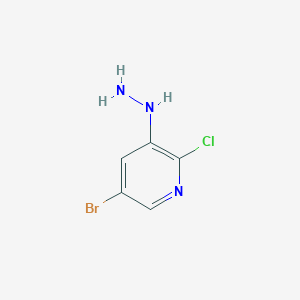

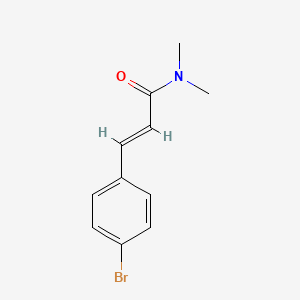
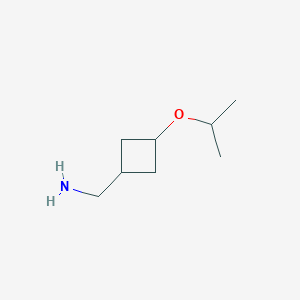
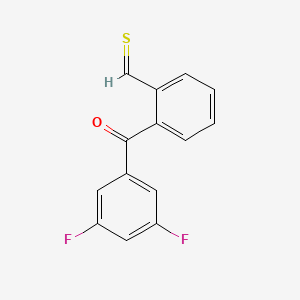
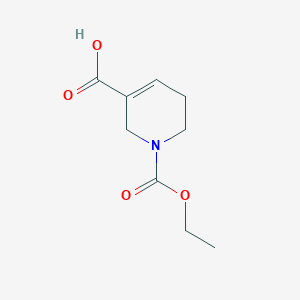

![1-(2,4-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12996322.png)
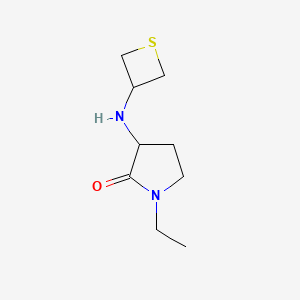
![3-((3-(Dimethylamino)propyl)amino)-7-fluoro-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12996331.png)
